(R)-(+)-Canadine (R)-(+)-Canadine (R)-canadine is a canadine which has R configuration. It is an enantiomer of a (S)-canadine.
Brand Name: Vulcanchem
CAS No.: 2086-96-6
VCID: VC0033228
InChI: InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
SMILES: COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

(R)-(+)-Canadine

CAS No.: 2086-96-6

Reference Standards

VCID: VC0033228

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

(R)-(+)-Canadine - 2086-96-6

CAS No. 2086-96-6
Product Name (R)-(+)-Canadine
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name (1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Standard InChI InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
Standard InChIKey VZTUIEROBZXUFA-MRXNPFEDSA-N
Isomeric SMILES COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Canonical SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Description (R)-canadine is a canadine which has R configuration. It is an enantiomer of a (S)-canadine.
Synonyms (R)-5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine; (+)-Canadine; (+)-Tetrahydroberberine; (R)-(+)-7,8,13,13a-Tetrahydroberberine; 9,10-Dimethoxy-2,3-(methylenedioxy)-13aβ-berbine; d-Canadine; β-Canadine
PubChem Compound 443422
Last Modified Nov 11 2021
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